

Synthesis of Benzodiazepine-Containing Polyheterocyclic Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name:

1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one

Cat. No.:

B143441

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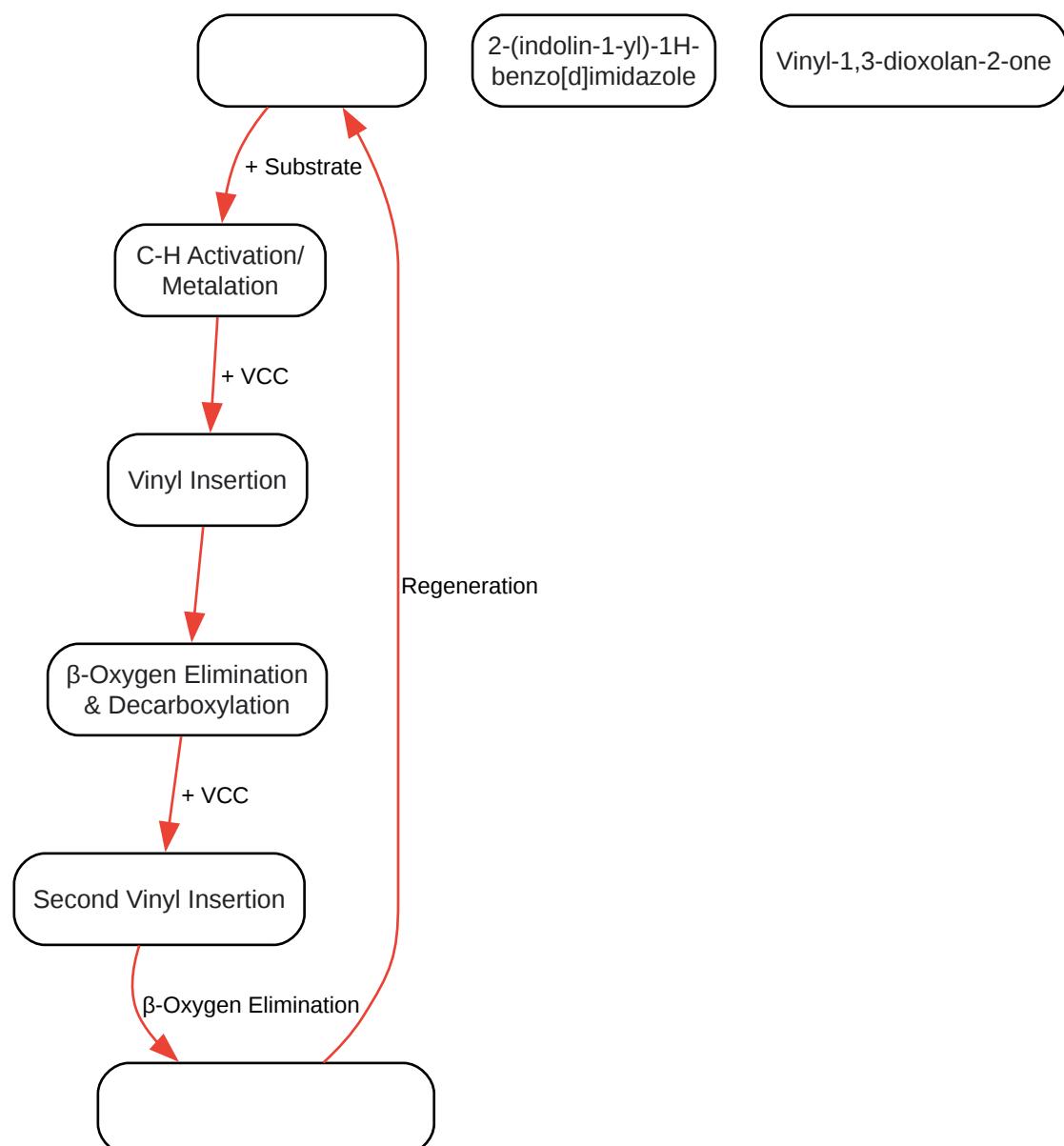
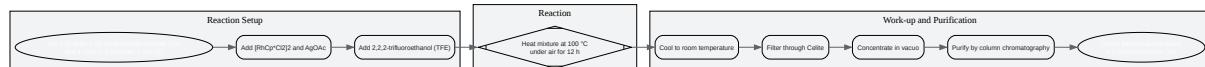
For Researchers, Scientists, and Drug Development Professionals

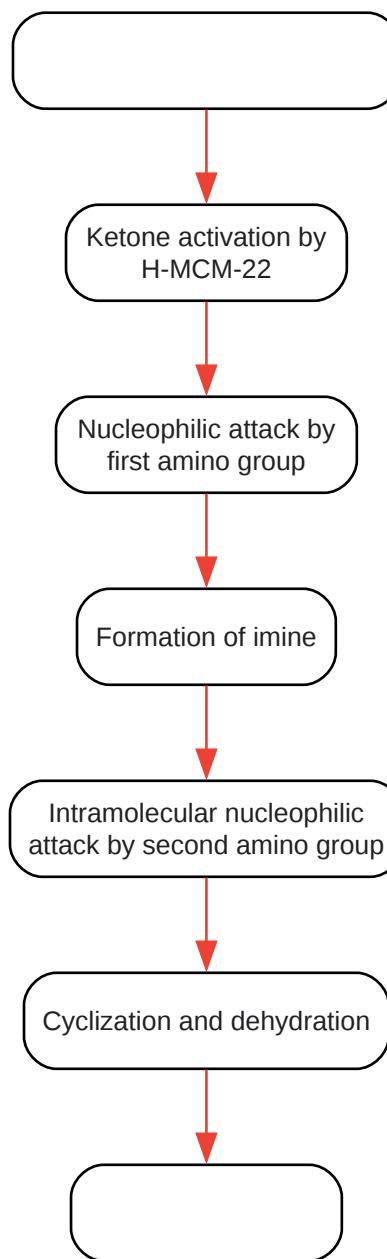
This document provides detailed application notes and protocols for the synthesis of benzodiazepine-containing polyheterocyclic compounds. The methodologies outlined below are based on recent advancements in the field, offering efficient and versatile routes to these valuable scaffolds for drug discovery and development.

Rhodium(III)-Catalyzed C–H Bond Activation-Initiated Formal [5 + 2] Annulation

This novel method provides access to benzodiazepine-containing polyheterocyclic compounds bearing a vinyl substituent through a rhodium(III)-catalyzed redox-neutral coupling of 2-(indolin-1-yl)-1H-benzo[d]imidazoles with vinyl-1,3-dioxolan-2-one.^[1] The reaction proceeds via a C–H bond activation-initiated formal [5 + 2] annulation, demonstrating high yields, good regioselectivity, a broad substrate scope, and excellent functional group tolerance.^[1]

Experimental Workflow





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References

- 1. Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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